4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxypyrrolidine ring, a thiazolotriazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyrrolidine ring, followed by the formation of the thiazolotriazole moiety, and finally, the coupling of these intermediates with a benzamide derivative.
Methoxypyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Thiazolotriazole Synthesis: This involves the cyclization of thiosemicarbazide with α-haloketones under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxypyrrolidine and thiazolotriazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the methoxypyrrolidine ring.
Reduction: Amines derived from the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine ring can interact with enzymes or receptors, modulating their activity. The thiazolotriazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The benzamide structure can further stabilize these interactions through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-(3-Methoxypyrrolidin-1-yl)-N-(pyrazolo[3,4-b]pyridin-6-ylmethyl)benzamide
Uniqueness
4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the presence of the thiazolotriazole moiety, which is less common in similar compounds. This moiety can provide additional binding interactions, potentially enhancing the compound’s biological activity and specificity.
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-24-15-6-7-21(9-15)13-4-2-12(3-5-13)16(23)18-8-14-10-25-17-19-11-20-22(14)17/h2-5,10-11,15H,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNCEBTABBOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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